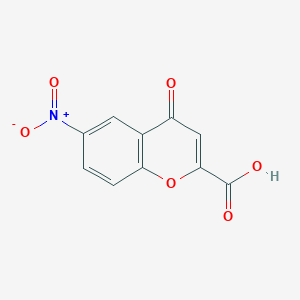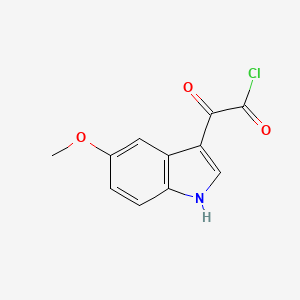![molecular formula C14H12N2O3S B1638822 6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 900137-00-0](/img/structure/B1638822.png)
6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Overview
Description
“6-(2,5-Dimethylthien-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound used for proteomics research . Its molecular formula is C14H12N2O3S .
Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . Its molecular weight is 315.39 .Scientific Research Applications
Synthesis of Fused Pyridine-4-carboxylic Acids
A study by Volochnyuk et al. (2010) elaborates on generating a library of fused pyridine-4-carboxylic acids, including isoxazolo[5,4-b]pyridines, through the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. This method allows for standard combinatorial transformations, indicating its utility in synthesizing complex organic molecules for various scientific and pharmaceutical applications Volochnyuk et al., 2010.
Cardioactivity Studies
Research by McKenna et al. (1988) examines the cardioactivity of isoxazolyldihydropyridines, related to 4-aryldihydropyridine calcium-channel blockers, indicating the potential therapeutic applications of compounds within this chemical class. The study provides insights into the structural factors influencing the biological activity of these compounds, including their potential as antihypertensive or antianginal agents McKenna et al., 1988.
One-Pot Synthesis of Isoxazole Derivatives
Guleli et al. (2019) describe an efficient method for synthesizing substituted isoxazolo[5,4-b]pyridine derivatives, showcasing the versatility of such compounds in chemical synthesis. The reaction employs catalytic amounts of p-toluenesulfonic acid or iodine, demonstrating the compound's utility in constructing complex heterocyclic structures Guleli et al., 2019.
Supramolecular Chemistry
A study by Fang et al. (2020) focuses on the supramolecular adducts of carboxylic acids and aminopyridines, illustrating the role of noncovalent interactions in forming high-dimensional structures. This research highlights the importance of isoxazolo[5,4-b]pyridines in studying supramolecular assemblies and their potential applications in material science Fang et al., 2020.
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that related compounds, such as thiazolo[4,5-b]pyridines, have been reported to possess a broad spectrum of pharmacological activities .
Biochemical Pathways
Related compounds have been reported to exhibit a variety of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
properties
IUPAC Name |
6-(2,5-dimethylthiophen-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-6-4-9(8(3)20-6)11-5-10(14(17)18)12-7(2)16-19-13(12)15-11/h4-5H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFBITYMQOGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4,4-Bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1638751.png)

![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)


![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)




![Adenosine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B1638792.png)